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molecular formula C10H17ClO B8642385 4-Tert-butyl-2-chlorocyclohexan-1-one CAS No. 36041-76-6

4-Tert-butyl-2-chlorocyclohexan-1-one

Cat. No. B8642385
M. Wt: 188.69 g/mol
InChI Key: FJAHXLMRHNSHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954984

Procedure details

The compound 4-t-butylcyclohexanone, 154.3 grams, is dissolved in 1 liter of benzene to which a trace of ferric chloride is added. The mixture is heated and 148.5 grams of sulfuryl chloride is added dropwise in periodic increments. The reaction mixture is slowly heated to its reflux temperature and maintained at that temperature until no further evolution of hydrochloric acid is observed. The solvent is removed in vacuo and the residue dissolved in a small amount of heptane. The solution is passed through an alumina column and the eluate removed by evaporation under reduced pressure to yield 167.6 grams of crude 4-t-butyl-2-chlorocyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
148.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].S(Cl)([Cl:15])(=O)=O.Cl>C1C=CC=CC=1>[C:1]([CH:5]1[CH2:6][CH2:7][C:8](=[O:11])[CH:9]([Cl:15])[CH2:10]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1
Name
ferric chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
148.5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is slowly heated to its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in a small amount of heptane
CUSTOM
Type
CUSTOM
Details
the eluate removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1CC(C(CC1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 167.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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